2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime

Lipophilicity Drug-likeness Membrane permeability

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime (CAS 124069-16-5) is a fully synthetic, poly-substituted piperidin-4-one oxime with the molecular formula C₂₃H₂₀Br₂N₂O and a molecular weight of 500.2 g/mol. It belongs to the 2,6-diarylpiperidin-4-one oxime family, a class of heterocycles widely investigated as pharmacophore scaffolds for antimicrobial, antitumor, and CNS-targeted agents.

Molecular Formula C23H20Br2N2O
Molecular Weight 500.2 g/mol
CAS No. 124069-16-5
Cat. No. B039169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime
CAS124069-16-5
Synonyms2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinamine oxime
Molecular FormulaC23H20Br2N2O
Molecular Weight500.2 g/mol
Structural Identifiers
SMILESC1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+
InChIKeyXCCXAQPCIZPNDX-SZXQPVLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime (CAS 124069-16-5) – Procurement-Relevant Chemical Identity and Structural Class Overview


2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime (CAS 124069-16-5) is a fully synthetic, poly-substituted piperidin-4-one oxime with the molecular formula C₂₃H₂₀Br₂N₂O and a molecular weight of 500.2 g/mol [1]. It belongs to the 2,6-diarylpiperidin-4-one oxime family, a class of heterocycles widely investigated as pharmacophore scaffolds for antimicrobial, antitumor, and CNS-targeted agents [2]. The compound features two para-bromophenyl substituents at positions 2 and 6, a phenyl group at position 3, and an oxime (C=N–OH) moiety at position 4 of the piperidine ring. No experimentally determined bioactivity data (IC₅₀, MIC, Kᵢ, etc.) for this specific compound have been deposited in ChEMBL or BindingDB as of April 2026 [3], placing it as a structurally defined but biologically uncharacterized research intermediate.

Why 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone Oxime Cannot Be Substituted by Generic 2,6-Diarylpiperidinone Derivatives


Interchanging this compound with its ketone precursor (CAS 124069-07-4) or with non-brominated 2,3,6-triphenyl oxime analogs (e.g., CAS 124069-15-4) is not functionally neutral. The oxime moiety introduces an additional hydrogen-bond donor and acceptor, alters the electronic profile of the piperidine ring, and modifies the preferred conformation at C-4, all of which critically influence molecular recognition in biological targets and crystallisation behaviour [1]. The para-bromine atoms significantly increase molecular weight (+15 Da/atom vs. H), computed lipophilicity (XLogP3 ≈ 5.6 vs. ~4.2 for the triphenyl oxime analog), and provide a heavy-atom label essential for X-ray phasing and anomalous scattering experiments [2]. Replacing it with a des-bromo or non-oxime analog therefore changes the compound's pharmacokinetic potential, crystallographic utility, and synthetic entry points for further derivatisation, making procurement decisions consequential even in the absence of published bioactivity data.

Quantitative Evidence Guide: 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone Oxime – Differentiating Data vs. Closest Analogs


Elevated Lipophilicity (XLogP3) vs. Ketone Precursor and Non-Brominated Oxime Analogs

The oxime derivative exhibits higher computed lipophilicity than its ketone precursor (CAS 124069-07-4) and substantially higher than non-brominated triphenyl oxime analogs, a key driver of passive membrane permeability and CNS penetration potential. PubChem XLogP3 (v3.0) values place the target compound at 5.6 versus 5.4 for the ketone form [1]. ZINC independently calculates logP as 6.804 for the oxime [2], while class estimates for des-bromo triphenyl oxime analogs typically fall between 3.5 and 4.5. The ~1–2 log-unit increase translates to an approximate 10- to 100-fold higher theoretical octanol-water partition coefficient, which predicts greater partitioning into lipid-rich environments.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor/Acceptor Capacity vs. Ketone Precursor

Conversion of the C-4 ketone to an oxime doubles the hydrogen-bond donor count (from 1 to 2) and increases the H-bond acceptor count (from 2 to 3) [1]. This change alters the compound's capacity for directional intermolecular interactions, directly impacting solubility, crystal packing, and the ability to form specific protein-ligand hydrogen bonds. The topological polar surface area (tPSA) of the oxime is 32 Ų per ZINC [2], whereas the ketone, lacking the oxime OH, has a lower tPSA.

Hydrogen bonding Solubility Target engagement

Molecular Weight and Heavy-Atom Content for X-Ray Crystallography vs. Non-Brominated Analogs

The presence of two para-bromine atoms (atomic number 35) gives this compound a significant anomalous scattering signal for X-ray crystallography, enabling experimental phasing via single-wavelength anomalous diffraction (SAD) [1]. The exact monoisotopic mass is 499.992 Da [2]. In contrast, the non-brominated 2,3,6-triphenyl-4-piperidinone oxime (CAS 124069-15-4, exact mass ~342.17 Da) lacks this heavy-atom feature, requiring alternative phasing strategies.

X-ray crystallography Anomalous scattering Structural biology

Biological Data Scarcity as a Differentiator for SAR Probe Development

Unlike widely characterised piperidinone oxime ethers that have known antimicrobial MIC values in the range of 6.25–100 µg/mL against B. subtilis, P. aeruginosa, and E. coli [1], this specific compound has zero recorded bioactivity data in ChEMBL 20 or BindingDB [2]. It appears in ZINC with the annotation 'There is no known activity for this compound.' This complete absence of biological annotation, when the compound is commercially available, makes it a clean starting point for de novo structure-activity relationship (SAR) studies without confounding prior-art influences.

SAR Probe development Chemical biology

Procurement-Motivated Application Scenarios for 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone Oxime


X-Ray Crystallographic Co-crystallisation and Phasing Agent

The presence of two Br atoms makes this oxime a convenient anomalous scatterer for experimental SAD phasing in protein-ligand complex structure determination. Crystallography groups can co-crystallise a target protein with this compound and exploit the Br K-edge anomalous signal (f′ ≈ -0.3 e⁻, f″ ≈ 3.8 e⁻ at 13.47 keV) to solve the phase problem without heavy-atom derivatization. This application is directly supported by the heavy-atom content evidence (Section 3, Evidence Item 3) and the successful use of structurally related brominated oxime esters in single-crystal XRD studies [1].

De Novo CNS-Targeted Fragment or Scaffold for SAR Initiation

With a computed logP of 6.804 (ZINC) and XLogP3 of 5.6 (PubChem), this compound occupies a lipophilicity range that predicts favourable blood-brain barrier penetration (typically optimal logP 2–5, with higher values still penetrant but requiring solubility management). Its clean bioactivity record (Section 3, Evidence Item 4) makes it suitable as a starting scaffold for CNS drug discovery programs where chemists can install recognition elements without interference from pre-existing polypharmacology [2].

Key Intermediate for Oxime Ester and Oxime Ether Derivative Libraries

The free oxime group serves as a reactive handle for O-acylation or O-alkylation to generate structurally diverse oxime ester and oxime ether libraries. Previous work by Gokula Krishnan et al. (2015) demonstrated that piperidin-4-one oximes react efficiently with carboxylic acids activated by POCl₃/pyridine to yield oxime esters with antimicrobial activity [3]. The target compound, bearing dual bromophenyl substituents, extends this methodology to higher molecular weight and higher lipophilicity chemical space, enabling the exploration of activity against resistant pathogens that require enhanced membrane permeability.

Computational Chemistry: Benchmarking logP and tPSA Prediction Algorithms

The divergence between PubChem XLogP3 (5.6) and ZINC logP (6.804) for this compound (+1.2 log units) identifies it as an informative test case for benchmarking lipophilicity prediction algorithms against experimental shake-flask logP measurements. Combined with its accessible tPSA of 32 Ų, the compound is a useful validation standard for in silico ADME models, particularly for brominated, heterocyclic oximes where training data are sparse [4].

Quote Request

Request a Quote for 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.